Chlozolinate

Beschreibung

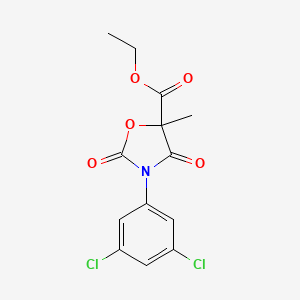

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUYEXXAGBDLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058197 | |

| Record name | Chlozolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-86-5, 72391-46-9 | |

| Record name | Chlozolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84332-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlozolinate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072391469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlozolinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlozolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOZOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YW05QFN1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Chlozolinate S Fungicidal Action

Elucidation of Molecular and Cellular Targets in Phytopathogenic Fungi

The fungicidal efficacy of Chlozolinate is rooted in its interference with fundamental cellular processes in target fungi. Research has identified specific pathways and molecular targets that are crucial for fungal survival and growth.

This compound, along with other dicarboximide fungicides, functions by inhibiting a mitogen-activated protein (MAP)/histidine kinase that plays a pivotal role in osmotic signal transduction pathways within fungi google.comgoogle.comfrac.inforesearchgate.net. Specifically, this compound targets Daf1 (also known as Bos1 or os-1), a MAP kinase that is essential for regulating osmotic balance and responding to external environmental stresses frac.inforesearchgate.net. This disruption of osmotic signal transduction can lead to cellular dysfunction and ultimately inhibit fungal growth. Studies have shown that mutations in the histidine kinase gene (HK1), which encodes these kinases, can confer resistance to dicarboximide fungicides and often result in increased osmosensitivity researchgate.netapsnet.org. The precise role of Daf1 extends to influencing cellular processes such as size control and pheromone arrest researchgate.net.

The primary molecular interaction of this compound involves the aforementioned MAP/histidine kinase within the osmotic signal transduction pathway google.comgoogle.comfrac.inforesearchgate.net. By inhibiting this kinase, this compound disrupts the cascade of events that allow fungi to adapt to osmotic changes and other environmental stresses. This interference can lead to broader cellular consequences, impacting cell cycle regulation and growth control researchgate.net. While dicarboximides are primarily protectant fungicides with limited curative properties, they effectively inhibit mycelial growth and spore germination pnwhandbooks.org. Resistance to dicarboximides has been linked to specific genetic alterations, such as polymorphisms in the histidine kinase gene (e.g., Shos1 in Sclerotinia homoeocarpa) and the overexpression of multidrug efflux transporters (e.g., ShPDR1) nih.gov.

Involvement in Fungal Osmotic Signal Transduction Pathways

Structure-Activity Relationship (SAR) Studies for Fungicidal Efficacy

Understanding the relationship between this compound's chemical structure and its fungicidal activity is crucial for optimizing its use and developing related compounds.

This compound is a chiral molecule, meaning it exists as stereoisomers, specifically R- and S-forms herts.ac.uk. The commercial product is typically a racemic mixture, containing equal proportions of both enantiomers herts.ac.uk. Stereoisomerism is a well-established factor influencing the biological activity of pesticides, including fungicides researchgate.netmichberk.comepa.gov. In many cases, one stereoisomer exhibits significantly higher efficacy than the other, or one may be active while the other is not researchgate.netmichberk.comepa.gov. While specific comparative activity data for this compound's R- and S-forms is not detailed in the provided sources, the general principle suggests that the stereochemical configuration can impact its interaction with fungal targets and, consequently, its fungicidal potency.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of molecules with their biological activity kab.ac.ugnih.gov. For dicarboximide fungicides, QSAR models have been developed to investigate their interactions with biological targets, such as enzymes involved in steroid metabolism kab.ac.ug. Furthermore, QSAR methodologies, including machine learning approaches like Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Artificial Neural Networks (ANN), are utilized to predict the fungicidal efficacy of fungicide mixtures and to guide the development of new active compounds nih.gov. These studies help in identifying key structural features that contribute to fungicidal potency and can inform the design of molecules with improved activity or altered resistance profiles.

Influence of this compound's Stereoisomerism (R- and S-forms) on Biological Activity

Comparative Mechanistic Analyses with Other Dicarboximide Fungicides

This compound belongs to a group of fungicides that share a common mode of action and exhibit cross-resistance patterns. Other prominent dicarboximides include iprodione (B1672158), procymidone (B1679156), and vinclozolin (B1683831) google.comgoogle.comresearchgate.netapsnet.orgresearchgate.netapsnet.orgresearchgate.netgoogle.com.

All dicarboximide fungicides are classified under FRAC Group 2 and primarily target the same MAP/histidine kinase involved in osmotic signal transduction google.comgoogle.comfrac.inforesearchgate.net. This shared target site means that resistance mechanisms affecting one dicarboximide can often confer resistance to others, leading to cross-resistance within the group apsnet.orgresearchgate.netapsnet.orgresearchgate.net. For instance, mutations in the target kinase gene are a common cause of resistance across various dicarboximide fungicides researchgate.netapsnet.orgnih.gov.

While the primary mode of action is conserved, there can be variations in efficacy and resistance levels among different dicarboximide compounds. For example, in studies against Sclerotinia minor, vinclozolin demonstrated higher activity than iprodione, which in turn was more active than this compound apsnet.org. Comparative studies also highlight that resistance mechanisms can lead to differing levels of sensitivity to various dicarboximides researchgate.netapsnet.org. Unlike phenylpyrrole fungicides, which also target osmotic signal transduction but via a different kinase (HOG1), dicarboximides are distinct in their specific molecular targets within this pathway frac.inforesearchgate.net.

Environmental Fate, Transport, and Transformation of Chlozolinate

Degradation Dynamics in Environmental Compartments

The degradation of chlozolinate in the environment is a complex process influenced by light, microbial activity, and chemical reactions such as hydrolysis.

Photodegradation Kinetics and Product Identification in Aqueous Systems

This compound undergoes photodegradation when exposed to ultraviolet (UV) light, particularly in aqueous systems. Studies utilizing simulated sunlight (λ ≥ 290 nm) have demonstrated significant transformation of the compound. In aqueous solutions, the photolysis of this compound resulted in approximately 89.5% substrate transformation within 25 hours unibas.itresearchgate.net. This degradation process follows first-order kinetics, with no significant degradation observed in the absence of UV irradiation, highlighting the critical role of light in its breakdown unibas.it. The breakdown products formed during photodegradation are likely to persist as residues in aquatic ecosystems unibas.itresearchgate.net. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify these transformation products unibas.itresearchgate.net. In plants, this compound also undergoes hydrolysis and decarboxylation, leading to the formation of several metabolites unibas.itresearchgate.net. Furthermore, in wine, this compound's rapid hydrolytic loss of its ethoxy-carbonyl substituent yields an oxazolidine (B1195125), which subsequently undergoes hydrolytic cleavage to form 3′,5′-dichloro-2-hydroxypropanilide researchgate.net.

The presence of environmental sensitizers can significantly influence the rate of this compound photodegradation in aqueous environments. Research indicates that the photolysis rate of this compound is accelerated when humic substances or acetone (B3395972) are present in the aqueous solution compared to its degradation in pure water unibas.itresearchgate.net. These sensitizing compounds can enhance the efficiency of the photodegradation process, leading to shorter half-lives for the fungicide unibas.itresearchgate.net.

Table 1: Photodegradation Kinetics of this compound in Aqueous Solutions

| Condition | Half-life (t½) (hr) | Kinetic Constant (k) (hr⁻¹) | Determination Coefficient (r²) | Reference |

| Deionized water | 34.66 | 0.02 | 0.967 | unibas.it |

| Deionized water + humic substances | 6.44 | 0.1077 | 0.962 | unibas.it |

| Deionized water + acetone | 9.71 | 0.0714 | 0.961 | unibas.it |

Biotic Degradation Pathways in Soil and Composting Environments

This compound is subject to biotic degradation, particularly in soil and composting environments, where microbial communities play a crucial role in its breakdown. Studies on compost samples have shown that this compound degrades relatively quickly, with complete disappearance observed within approximately twelve days researchgate.netcapes.gov.brtandfonline.com. This rapid degradation in compost contrasts with the persistence of other related fungicides, such as vinclozolin (B1683831), which can persist for up to ninety days under similar conditions researchgate.netcapes.gov.brtandfonline.com. Both biotic and abiotic degradation pathways have been proposed for this compound, underscoring the multifaceted nature of its environmental transformation researchgate.netcapes.gov.brtandfonline.com.

Microbial degradation is widely recognized as a primary mechanism responsible for the breakdown of pesticides in soil environments mdpi.comucanr.edu. These microorganisms, predominantly bacteria and fungi, convert pesticides into less toxic compounds, and in some cases, achieve complete mineralization mdpi.comucanr.edu. The rate and efficiency of pesticide degradation are significantly influenced by the composition and population density of the soil's microbial community ucanr.edu. Certain herbicides may be preferentially degraded by specific microbial groups, with more diverse and complex soil biota generally leading to more rapid pesticide transformation ucanr.edu.

Abiotic Hydrolysis Mechanisms and Environmental Factors (e.g., pH)

Abiotic hydrolysis is another significant pathway for this compound degradation, particularly under varying pH conditions. In neutral and alkaline solutions (pH 6.0 to 13.7 at 25°C), this compound undergoes hydrolysis, with the rate of reaction increasing proportionally to the hydroxide (B78521) ion concentration epa.govlookchem.com. This process involves the attack of hydroxide ions on a specific carbonyl group within the molecule epa.govlookchem.com. Following the initial hydrolytic loss of the ethoxycarbonyl substituent, the dicarboximide ring of this compound cleaves through mechanisms that are dependent on base catalysis and the rate-determining step epa.govlookchem.com. Studies examining related dicarboximide fungicides suggest that pH plays a critical role; for instance, vinclozolin hydrolysis is base-catalyzed and its rate is proportional to pH researchgate.net. Furthermore, in wine, this compound degradation rates were observed to be higher at pH 4.0 compared to pH 3.0, indicating a clear pH dependency for its breakdown researchgate.net.

Environmental Mobility and Distribution

The mobility and distribution of this compound in the environment are influenced by its physical and chemical properties, including its solubility and tendency to adsorb to soil particles. This compound is described as having a moderate aqueous solubility and is not considered volatile herts.ac.uk. Based on its physico-chemical characteristics, it is generally not expected to leach into groundwater herts.ac.uk.

The Organic Carbon-Water Partition Coefficient (Koc) is a key parameter used to assess a chemical's mobility in soil. A higher Koc value indicates a greater affinity for binding to organic matter in soil and sediment, thereby reducing its mobility and potential for leaching greenwayweedsolutions.comchemsafetypro.comorst.edu. Conversely, lower Koc values suggest higher mobility, increasing the likelihood of transport via surface runoff or leaching into groundwater greenwayweedsolutions.comchemsafetypro.com. While specific Koc values for this compound were not detailed in the provided search results, the general expectation that it does not leach to groundwater suggests it possesses a moderate to low mobility potential. Persistence in soil systems is also a factor; this compound is not normally considered persistent in soil herts.ac.uk. The combination of moderate solubility, low volatility, and expectation of limited persistence and leaching suggests that this compound's distribution in the environment is likely to be localized, with a reduced tendency to migrate extensively through soil profiles or into water bodies.

Compound List:

this compound

Leaching Potential and Soil Adsorption Characteristics

This compound is generally considered to have a low potential for leaching into groundwater. Based on its physico-chemical properties, it is not expected to readily move through soil profiles to reach groundwater reserves herts.ac.uk. While specific soil adsorption coefficient (Koc) values for this compound were not detailed in the provided literature, its classification as "slightly mobile" in terms of drainflow suggests a moderate affinity for soil particles, which would limit significant leaching herts.ac.uk. The potential for particle-bound transport is noted as medium, indicating that while dissolved movement might be limited, transport attached to soil particles is a possibility herts.ac.uk. The mobility of a chemical in soil is primarily governed by its adsorption to soil particles, often quantified by the soil adsorption coefficient (Koc). A higher Koc value indicates stronger adsorption and thus lower mobility, reducing the likelihood of leaching chemsafetypro.comchemsafetypro.com.

Runoff and Sediment Transport Dynamics in Agricultural Ecosystems

In agricultural ecosystems, this compound's environmental transport is also influenced by runoff and sediment dynamics. The "medium" potential for particle-bound transport suggests that this compound can be moved off-site when soil particles are eroded and carried away by surface water flow herts.ac.uk. Agricultural runoff, often exacerbated by rainfall or irrigation, is a primary pathway for pesticides to enter surface water bodies catchments.iesustainability-directory.commdpi.comucanr.edu. While this compound is not described as highly persistent or having a low tendency to adsorb to soils and sediments, its association with soil particles means it can be transported via sediment in runoff events herts.ac.ukmdpi.com. Mitigation strategies for agricultural runoff often focus on reducing sediment loss, which in turn can limit the off-site movement of particle-bound contaminants catchments.ieucanr.edu.

Plant Uptake and Translocation Processes in Non-Target Crops

As a systemic fungicide, this compound has the capacity for uptake by plants unibas.it. Once absorbed, it can undergo hydrolysis and decarboxylation processes within plant tissues, leading to the formation of various metabolites unibas.it. While the primary use of this compound was to control specific fungal pathogens, its systemic nature means that non-target crops or plants in treated areas could potentially absorb it. Research into herbicide resistance mechanisms highlights that reduced uptake and enhanced detoxification are key factors, and that translocation within plants is a significant aspect of a pesticide's fate in plant systems uga.edufrontiersin.orguga.edu. The environmental significance of plant uptake lies in the potential for residues to persist in plant tissues or for metabolites to be formed, which could then enter the food chain or be released into the environment through plant decomposition.

Formation and Environmental Fate of this compound Transformation Products

Identification and Characterization of Key Metabolites in Environmental Matrices

This compound is subject to degradation through various environmental processes, yielding transformation products. Photodegradation in aqueous solutions, particularly when sensitized by humic substances or acetone, can lead to the formation of identified photoproducts unibas.itresearchgate.net. Within plants, this compound undergoes hydrolysis and decarboxylation, resulting in several metabolites unibas.it. Studies in compost have also indicated the formation of breakdown products through aerobic biodegradation researchgate.net. While specific chemical identities of all this compound metabolites in environmental matrices were not fully detailed in the provided snippets, the processes of hydrolysis, decarboxylation, and photodegradation are confirmed mechanisms for its transformation unibas.itresearchgate.netresearchgate.net.

Persistence and Environmental Significance of Degradation Products

Table 1: Persistence of this compound in Environmental Matrices

| Matrix | Condition | Half-life (DT50) | Notes | Source |

|---|---|---|---|---|

| Water | Deionized, pH 3 | 3.5 days | Photodegradation likely significant | unibas.it |

| Compost | Aerobic | ~12 days | Total disappearance | researchgate.net |

Interactions with Environmental Microbiota

The environmental fate of this compound is also influenced by its interaction with environmental microbiota, particularly through biodegradation. Studies have indicated that this compound undergoes degradation in compost under aerobic conditions, implying microbial involvement researchgate.net. While specific pathways or rates of microbial degradation in soil or aquatic environments were not detailed, microorganisms play a crucial role in the breakdown of many organic pollutants, including pesticides mdpi.comresearchgate.netnih.govfrontiersin.org. These microbes utilize enzymes to transform complex compounds into simpler, often less harmful, substances. The general understanding is that microbial communities contribute to the dissipation of pesticides in soil and water systems.

Compound List:

this compound

Impact on Non-Target Soil Microbial Community Structure and Function

Specific research detailing the direct impact of this compound on the structure and function of non-target soil microbial communities was not found within the analyzed literature. Consequently, no detailed findings or data tables can be presented for this specific aspect of this compound's environmental fate based on the provided search results.

Contribution of Microorganisms to this compound Biodegradation Pathways

This compound is characterized by a notably rapid degradation rate in soil environments. Studies have reported its complete disappearance within approximately twelve days in compost samples researchgate.net. This rapid dissipation suggests a significant role for microbial activity in its environmental transformation.

Analytical Methodologies for Chlozolinate and Its Metabolites in Environmental Samples

Advanced Chromatographic Techniques for Residue Analysis

Chromatography stands as the cornerstone for separating chlozolinate and its metabolites from complex environmental samples. Both gas and liquid chromatography are employed, each offering distinct advantages for specific analytes.

Gas chromatography (GC) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like this compound. phenomenex.comlibretexts.org Its high resolving power and compatibility with a range of sensitive detectors make it a primary tool for residue analysis.

For this compound, GC is often paired with an electron-capture detector (ECD), which is particularly sensitive to halogenated compounds. This high sensitivity is advantageous for detecting the chlorine atoms present in the this compound molecule. nih.govresearchgate.net Multiresidue methods using GC-ECD have been successfully validated for monitoring this compound in various agricultural crops. ebi.ac.uknih.gov These methods have demonstrated high accuracy and precision, with mean recoveries around 94% and a relative standard deviation (RSD) of +/-5%, making them suitable for routine residue control. nih.gov

The effectiveness of GC analysis is dependent on the volatility and thermal stability of the analyte. chemijournal.com this compound possesses these characteristics, allowing for its successful separation and detection using GC-based methods. nih.gov

Key Findings from GC Applications:

| Technique | Detector | Application | Key Findings |

| Gas Chromatography (GC) | Electron-Capture Detector (ECD) | Analysis of this compound residues in table grapes. nih.gov | The parent compound's decay follows first-order kinetics. nih.gov |

| Multiresidue GC Method | Electron-Capture Detector (ECD) | Validation for this compound monitoring in various crops. nih.gov | Achieved a mean recovery of 94% with an RSD of +/-5%. nih.gov |

While GC is ideal for the parent this compound compound, its metabolites are often more polar and less volatile, making them less suitable for GC analysis without derivatization. researchgate.net For these polar metabolites, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the preferred analytical technique. nih.govnih.goviftmuniversity.ac.in

LC methods can separate a wide range of compounds with varying polarities. ox.ac.uk For highly polar and ionic metabolites, techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly effective. mdpi.comlcms.cz HILIC, often coupled with mass spectrometry, allows for the separation and quantification of these challenging analytes in complex biological and environmental matrices. mdpi.com The versatility of LC is further enhanced by the availability of various stationary phases and mobile phase combinations, enabling the development of targeted methods for specific metabolites. nih.govox.ac.uk

To achieve the highest levels of sensitivity and specificity, chromatographic techniques are frequently coupled with mass spectrometry (MS), a practice known as hyphenation. chemijournal.combccampus.ca This combination provides not only quantitative data but also structural information, enabling unambiguous identification of the analytes. bccampus.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound. chemijournal.com It combines the separation capabilities of GC with the definitive identification power of MS. chemijournal.combccampus.ca GC-MS has been instrumental in confirming the presence of organic intermediates during the degradation of this compound. researchgate.net For trace-level analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) offers even greater sensitivity and selectivity, allowing for the detection of compounds at ultra-trace levels. rjpn.orghpst.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are indispensable for the analysis of polar metabolites of this compound. ox.ac.ukresearchgate.net These techniques are highly sensitive and can analyze a wide range of compounds, including those that are not amenable to GC. researchgate.netrjpn.org LC-MS/MS is particularly valuable for analyzing complex samples, as it can separate and detect multiple analytes simultaneously with high accuracy and precision. researchgate.netresearchgate.net The use of LC-MS/MS has become a standard for the comprehensive analysis of pesticide residues and their metabolites in various matrices. iftmuniversity.ac.in

Advantages of Hyphenated MS Techniques:

| Technique | Advantage | Application in this compound Analysis |

| GC-MS | Confirmatory analysis of volatile and semi-volatile compounds. chemijournal.com | Identification of this compound and its less polar metabolites. researchgate.net |

| HPLC-MS, LC-MS/MS | High sensitivity and specificity for a wide range of polarities. ox.ac.ukrjpn.org | Detection and quantification of polar this compound metabolites. researchgate.netresearchgate.net |

Liquid Chromatography (LC) Methodologies for Polar Metabolites

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

The analysis of this compound and its metabolites in environmental samples is often complicated by the presence of interfering substances in the sample matrix. hilarispublisher.com Therefore, effective sample preparation and extraction are critical steps to isolate the target analytes and remove matrix components that could interfere with the analysis. chromatographyonline.com

Various techniques are employed to extract this compound and its metabolites from water and soil. For water samples, solid-phase extraction (SPE) is a common and effective method for pre-concentrating analytes and removing interferences. chromatographyonline.com The U.S. Environmental Protection Agency (EPA) Method 1699 outlines procedures for extracting pesticides from aqueous samples using separatory funnel extraction or continuous liquid-liquid extraction with methylene (B1212753) chloride. epa.gov

For soil and sediment samples, more rigorous extraction methods are often necessary. nih.gov These can include:

Soxhlet extraction: A classical technique using solvents like methylene chloride or acetone (B3395972)/hexane (B92381) mixtures. epa.gov

Ultrasonic solvent extraction: This method uses ultrasonic waves to enhance the extraction efficiency. researchgate.netaimspress.com

Superheated water extraction: An environmentally friendly technique that uses water at high temperatures and pressures to extract pesticides. nih.gov

The choice of extraction method and solvent depends on the specific characteristics of the soil or sediment and the target analytes. nih.govresearchgate.netaimspress.com For instance, a mixture of hexane and ethyl acetate (B1210297) has been shown to be effective for extracting organochlorine pesticides from soil using ultrasonic assistance. aimspress.com

The analysis of pesticide residues in agricultural products presents unique challenges due to the complexity of the food matrix. hpst.cz The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis in fruits and vegetables. hpst.czmdpi.com This method involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, sugars, and pigments. hpst.czmdpi.com

The QuEChERS protocol has been successfully applied to the analysis of numerous pesticides, including those with similar properties to this compound, in a variety of produce. hpst.cz For specific applications, such as the analysis of this compound in grapes, multiresidue methods involving gas chromatography have been validated. nih.gov These methods often require matrix-matched standards to compensate for matrix effects and ensure accurate quantification. nih.gov

Common Extraction Techniques for Environmental Samples:

| Sample Matrix | Extraction Technique | Key Considerations |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) chromatographyonline.comepa.gov | Pre-concentration of analytes and removal of water-soluble interferences. chromatographyonline.com |

| Soil/Sediment | Soxhlet Extraction, Ultrasonic Extraction, Superheated Water Extraction epa.govnih.govaimspress.com | Requires robust methods to handle complex solid matrices. nih.gov |

| Agricultural Produce | QuEChERS, Multiresidue Methods nih.govhpst.czmdpi.com | Matrix effects are a significant concern, often requiring cleanup steps and matrix-matched calibration. nih.govhpst.cz |

Extraction from Water and Soil Samples

Quantification and Confirmation Strategies for Low-Level Residues

The accurate quantification and unambiguous confirmation of low-level residues of this compound and its metabolites in complex environmental matrices, such as soil and water, are critical for environmental monitoring and regulatory compliance. Modern analytical methodologies rely on highly sensitive and selective techniques, primarily gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods, often coupled with efficient sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), enable the detection and quantification of residues at trace levels.

The validation of these analytical methods is paramount and is typically performed following internationally recognized guidelines, such as the SANCO/825/00 rev. 8.1 and SANCO/3029/99 rev. 4, to ensure the reliability of the generated data. biotecnologiebt.it Key validation parameters include linearity, recovery (accuracy), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ). biotecnologiebt.it

Quantification Strategies

Quantification of this compound and its principal metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA), is predominantly achieved using chromatographic techniques coupled with mass spectrometry. The choice between GC-MS/MS and LC-MS/MS often depends on the physicochemical properties of the target analytes and the complexity of the sample matrix.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the detection of trace-level residues even in complex matrices. gcms.czhpst.cz In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This high selectivity minimizes matrix interferences. hpst.cz For quantitative analysis, matrix-matched calibration curves are often employed to compensate for matrix effects, which can either suppress or enhance the analyte signal. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly suitable for the analysis of less volatile and more polar metabolites. Similar to GC-MS/MS, LC-MS/MS operating in MRM mode provides high sensitivity and selectivity. europa.eumdpi.com The use of isotopically labeled internal standards can further improve the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. europa.eu

The performance of these methods is demonstrated by key validation parameters, as shown in the following tables which compile findings from various research studies.

Table 1: Performance of Analytical Methods for this compound Quantification in Environmental Samples

| Analytical Method | Matrix | Analyte | LOQ | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|---|

| HPLC-UVD | Water | This compound | - | 72.1 - 108.0 | <10 | researchgate.net |

| HPLC/DAD | Compost | This compound | 35-145 µg/kg | 80-90 | <7 | researchgate.net |

| GC-MS/MS | Edible Insects | - | 10-15 µg/kg | 64.54 - 122.12 | 1.86 - 6.02 | mdpi.com |

| LC-MS/MS & GC-MS/MS | Loamy Sand Soil | - | 0.01 µg/g | 70 - 119 | <20 | mdpi.com |

| GC-MS/MS | Fruit | - | 0.001-0.050 mg/kg | - | - | lcms.cz |

| LC-MS/MS | Water | - | 0.01-0.05 µg/L | - | - | sigmaaldrich.com |

| GC-MS/MS | Baby Food | - | <0.5 µg/kg | 70 - 120 | - | thermofisher.com |

| GC/MSD | Water | - | 1.8-29.2 ng/L | 70.1 - 116.5 | - | dergipark.org.tr |

| LC-MS/MS | Fish and Shrimp | - | 0.05-5.0 µg/kg | 50.4 - 118.6 | <20 | mdpi.com |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation. A hyphen (-) indicates the data was not specified in the referenced source.

Table 2: Performance of Analytical Methods for 3,5-Dichloroaniline (Metabolite) Quantification

| Analytical Method | Matrix | LOQ | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|

| HPLC/DAD | Compost | 15 µg/kg | 80-90 | <7 | researchgate.net |

| GC-QqQ-MS | Various | - | - | - | eurl-pesticides.eu |

| GC-MS/MS | Botanical Ingredients | - | 70-120 (at 10 ng/g) | - | restek.com |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation. A hyphen (-) indicates the data was not specified in the referenced source.

Confirmation Strategies

Confirmation of the identity of this compound and its metabolites at low residue levels is crucial to avoid false positives. Mass spectrometric techniques provide a high degree of certainty for confirmation.

Multiple Reaction Monitoring (MRM) Transitions:

For both GC-MS/MS and LC-MS/MS, monitoring at least two specific MRM transitions for each target analyte is a common practice for confirmation. mdpi.comeurl-pesticides.eu The most intense transition is typically used for quantification, while the second transition serves for confirmation. mdpi.com

Table 3: Exemplary MRM Transitions for this compound and 3,5-Dichloroaniline

| Compound | Analytical Method | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloroaniline | GC-QqQ-MS | 161 | 99 | 90 | eurl-pesticides.eu |

| 3,4-Dichloroaniline | GC-MS/MS | 161.0 | 99.0 | 126.0 | restek.com |

Ion Ratios:

A key confirmation criterion is the stability of the ion ratio, which is the ratio of the peak areas of the quantifier and qualifier ions. gcms.cz This ratio in a sample extract must match that of a calibration standard analyzed under the same conditions, within a specified tolerance. fao.org For instance, the tolerance intervals for ion ratios are often set within ±30% of the absolute ion abundance ratios of the standard. fao.org If the ion ratio in a sample falls outside this tolerance, it may indicate the presence of an interference, and the result should be considered non-compliant. fao.org

Retention Time:

The retention time of the analyte in the sample must also match that of a standard within a narrow window, typically less than a 0.1% deviation when comparing the relative retention time to an internal standard. fao.org This provides an additional layer of confirmation.

By combining these quantification and confirmation strategies, analytical laboratories can achieve reliable and defensible results for the monitoring of low-level residues of this compound and its metabolites in various environmental samples.

Fungal Resistance to Dicarboximide Fungicides: the Case of Chlozolinate

Biochemical and Genetic Mechanisms of Resistance Development in Fungal Pathogens

Fungal pathogens have evolved sophisticated mechanisms to counteract the effects of dicarboximide fungicides like chlozolinate. These resistance mechanisms primarily operate at the biochemical and genetic levels, enabling the fungi to survive and proliferate despite the presence of the fungicide.

The primary mechanism of resistance to dicarboximide fungicides involves alterations in the target site of the fungicide. frac.info While the precise primary target of dicarboximides is still under investigation, research strongly points to a two-component histidine kinase involved in osmotic signal transduction. scispace.comresearchgate.net In Botrytis cinerea, a key pathogen targeted by this compound, resistance is frequently associated with point mutations in the BOS1 gene, which encodes this histidine kinase. researchgate.net

These mutations, often single base-pair changes, result in amino acid substitutions in the protein. nih.gov For instance, a common mutation observed is I365S. frac.info These alterations in the protein's structure are believed to occur in the coiled-coil region of the histidine kinase, which is thought to be the binding domain for dicarboximide fungicides. nih.gov This modification prevents the fungicide from effectively binding to its target, thereby rendering it ineffective. Consequently, the downstream signaling pathway that the fungicide would normally disrupt remains functional, allowing the fungus to tolerate the chemical.

Table 1: Point Mutations Associated with Dicarboximide Resistance in Fungi

| Fungus | Gene | Mutation | Conferred Resistance |

|---|---|---|---|

| Botrytis cinerea | BOS1 (histidine kinase) | I365S and others | Dicarboximides |

| Alternaria alternata | Histidine kinase gene | Various mutations | Dicarboximides |

This table summarizes key point mutations identified in fungal pathogens that lead to resistance against dicarboximide fungicides.

Another significant mechanism of fungicide resistance is the active removal of the toxic compound from the fungal cell, a process mediated by efflux pumps. pesticidestewardship.orggardp.org Efflux pumps are transport proteins located in the cell membrane that actively extrude a wide range of substances, including fungicides, from the cell's interior. nih.govnih.gov This action prevents the fungicide from reaching its target site and accumulating to a toxic intracellular concentration. microbialcell.com

In the context of fungicide resistance, the overexpression or increased activity of efflux pumps can lead to multidrug resistance (MDR), where the fungus becomes resistant to several structurally and functionally different fungicides. mdpi.com While specific studies focusing solely on this compound and efflux pumps are limited, the general principles of fungicide resistance suggest that this mechanism likely contributes to reduced sensitivity in fungal populations. The energy-dependent nature of these pumps, often utilizing the proton motive force, allows for the continuous expulsion of the fungicide as long as the cell has sufficient energy. nih.gov

Fungi possess enzymatic machinery capable of metabolizing and detoxifying foreign compounds, including fungicides. pesticidestewardship.orgnih.gov This detoxification process is a crucial survival mechanism. mdpi.com Fungi can employ enzymes such as cytochrome P450 monooxygenases, hydrolases, and esterases to chemically modify the fungicide molecule, typically rendering it less toxic or facilitating its further degradation. nih.govnih.gov

Efflux Pump Mechanisms and Reduced Intracellular Concentrations

Dynamics of Resistance Evolution and Spread in Field Populations

The evolution of fungicide resistance in field populations is a dynamic process influenced by several factors, including the characteristics of the fungicide, the biology of the pathogen, and agronomic practices. nih.gov Dicarboximide resistance, including to this compound, has been observed to develop relatively quickly in some regions, particularly under high disease pressure and frequent fungicide applications. annualreviews.org

Initially, resistant individuals may be present in a fungal population at a very low frequency due to spontaneous mutations. frac.info The repeated use of a specific fungicide class, like dicarboximides, creates strong selection pressure, favoring the survival and reproduction of these resistant individuals. croplife.co.za Over time, the proportion of resistant strains within the population increases, eventually leading to a noticeable decline in the fungicide's effectiveness in the field. pnwhandbooks.org

The fitness of resistant strains, meaning their ability to survive and reproduce compared to susceptible strains in the absence of the fungicide, is a critical factor in the dynamics of resistance. frac.info In some cases, dicarboximide-resistant strains of Botrytis cinerea have shown reduced fitness, meaning they are less competitive than their susceptible counterparts when the fungicide is not present. frac.infoannualreviews.org This fitness cost can lead to a gradual decline in the frequency of resistant strains if the use of dicarboximide fungicides is discontinued, potentially allowing for their reintroduction into a spray program after a period of absence. pnwhandbooks.org However, resistant populations can rebound quickly upon re-exposure to the fungicide. pnwhandbooks.org

Cross-resistance is another important aspect, where resistance to one dicarboximide fungicide, like this compound, often confers resistance to others in the same group, such as iprodione (B1672158) and vinclozolin (B1683831). frac.infocabidigitallibrary.org This is because they share a similar mode of action. frac.info

Table 2: Factors Influencing the Evolution of Dicarboximide Resistance

| Factor | Influence on Resistance Evolution |

|---|---|

| Fungicide Selection Pressure | High and frequent use accelerates the selection of resistant strains. |

| Pathogen Biology | Pathogens with high reproductive rates and effective spore dispersal can spread resistance quickly. |

| Fitness of Resistant Strains | Strains with low fitness costs may persist in the population even without the fungicide. |

| Cross-Resistance | Resistance to one dicarboximide often extends to others in the same chemical group. |

This table outlines the key factors that drive the development and spread of resistance to dicarboximide fungicides in agricultural settings.

Implications for Agricultural Fungicide Resistance Management Strategies

The emergence and spread of resistance to dicarboximide fungicides necessitate the implementation of robust resistance management strategies to preserve their efficacy. These strategies are designed to minimize the selection pressure for resistance and prolong the useful lifespan of at-risk fungicides.

Effective anti-resistance strategies for dicarboximide fungicides are based on a set of core principles aimed at reducing the selection pressure for resistance. croplife.org.au A key principle is the alternation or tank-mixing of fungicides with different modes of action. pnwhandbooks.org This involves rotating dicarboximides with fungicides from different Fungicide Resistance Action Committee (FRAC) groups, which target different biochemical pathways in the fungus. croplife.org.auufl.edu This approach makes it less likely that a fungal individual will survive that is resistant to both types of fungicides.

Limiting the number of dicarboximide applications per season is another crucial tactic. croplife.co.zapnwhandbooks.org By reducing the exposure of the fungal population to this specific mode of action, the selection pressure for resistance is decreased. annualreviews.org For example, guidelines often recommend no more than two applications of a dicarboximide fungicide per growing season. pnwhandbooks.org

Monitoring fungal populations for the presence and frequency of resistant strains is also a vital component of resistance management. annualreviews.org Early detection of resistance can inform spray programs and help to prevent widespread control failures. epa.gov

Finally, the concept of negative cross-resistance, where resistance to one fungicide confers sensitivity to another, offers a potential, though complex, management tool. frac.infopurdue.edu While not widely applicable for dicarboximides, the principle highlights the importance of understanding the genetic basis of resistance for designing sustainable control strategies.

Role of Integrated Pest Management (IPM) Approaches in Mitigating Resistance

Integrated Pest Management (IPM) is a comprehensive, ecosystem-based strategy that focuses on the long-term prevention of pests and diseases through a combination of techniques. ucanr.eduagronomyjournals.comepa.gov This approach is fundamental in managing the development of fungicide resistance. Rather than relying solely on chemical interventions, IPM integrates multiple control methods, including cultural, biological, and chemical strategies, to maintain pest populations below economically damaging levels. agronomyjournals.comresearchgate.net The core principle of IPM is to use pesticides only when monitoring indicates they are necessary, and to select and apply them in a manner that minimizes risks to human health and the environment. ucanr.eduepa.gov For fungicide resistance management, IPM provides a framework to reduce selection pressure, thereby prolonging the efficacy of at-risk fungicides like the dicarboximides. windows.netfrac.info

Key IPM strategies to mitigate fungicide resistance include:

Monitoring and Thresholds: Regular monitoring of pathogen populations is a critical first step. epa.gov This allows for the timely detection of diseases and helps determine if and when control measures are warranted based on established action thresholds—the point at which pest populations indicate that action must be taken to prevent economic loss. epa.govirac-online.org This prevents the unnecessary use of fungicides and avoids exposing pathogen populations to selection pressure when they are not a significant threat.

Use of Resistant Varieties: Planting crop varieties that are genetically resistant to specific pathogens is a primary defense in an IPM program. researchoutreach.org This cultural control method can significantly reduce the need for fungicide applications throughout the growing season. researchoutreach.orgeos.com

Cultural Practices: Agronomic practices can be modified to create an environment less favorable for pathogen development. agronomyjournals.comresearchoutreach.org These include crop rotation, managing planting dates and densities, proper sanitation (e.g., removing infected plant debris), and optimizing irrigation and fertilization to promote plant health. researchoutreach.orgeos.com

Alternation and Mixtures of Fungicides: A cornerstone of chemical use within an IPM framework is the strategic rotation or mixing of fungicides with different modes of action (MoA). windows.net The Fungicide Resistance Action Committee (FRAC) classifies fungicides into groups based on their MoA to guide these decisions. frac.info Dicarboximides like this compound, iprodione, and vinclozolin belong to FRAC Code 2, characterized by a medium to high risk of resistance development. cropprotectionnetwork.org To manage this risk, these fungicides should be used in a program with products from different FRAC groups. For fungicides, using product mixtures is often considered more effective for resistance management than applying individual active ingredients sequentially. windows.net

Judicious Chemical Use: When chemical control is necessary, it should be implemented to maximize efficacy and minimize non-target impacts. adas.co.uk This includes using products at the recommended rates and ensuring thorough spray coverage, as dicarboximides are typically locally systemic and require complete plant coverage for effective control. windows.netcropprotectionnetwork.org Broadcast spraying of non-specific pesticides is considered a last resort. epa.gov

Research into the resistance of Stemphylium vesicarium, the causal agent of brown spot in pears, provides a clear example of the complex nature of dicarboximide resistance. Studies in Italian pear orchards have identified distinct phenotypes with varying levels of sensitivity to this fungicide class. researchgate.netcabidigitallibrary.org

One common phenotype, designated R1, demonstrates high resistance to procymidone (B1679156) but only moderate resistance to other dicarboximides, including this compound. cabidigitallibrary.org A rarer phenotype, R2, is highly resistant to all tested dicarboximides. cabidigitallibrary.org The existence of such varied resistance profiles underscores the importance of monitoring and selecting appropriate chemical controls within an IPM strategy. Where resistance to one dicarboximide is high, cross-resistance to others like this compound may be partial or complete, complicating control efforts. researchgate.netcabidigitallibrary.org

Table 1: Resistance Phenotypes of Stemphylium vesicarium to Dicarboximide Fungicides

This table summarizes the different resistance profiles observed in S. vesicarium isolates from Italian pear orchards, based on mycelial growth assays. The Resistance Factor (RF) indicates the level of resistance compared to sensitive isolates.

| Phenotype | Resistance Level to Procymidone | Resistance Level to Iprodione, Vinclozolin, and this compound | Frequency |

| S | Sensitive (EC₅₀ ~1 mg/l) | Sensitive | Common |

| S+ | Slightly Resistant (RF ≈ 3) | Slightly Resistant (to procymidone and iprodione) | Very Rare |

| R1 | Highly Resistant (RF > 1000) | Moderately Resistant (3 < RF < 100) | Most Frequent Resistant Type |

| R2 | Highly Resistant (RF > 100) | Highly Resistant (RF > 100) | Very Rare |

Source: Adapted from Alberoni et al., 2005 and Collina et al., 2008. researchgate.netcabidigitallibrary.org

By integrating these diverse tactics, IPM aims to create a robust and sustainable crop protection system. researchgate.net It reduces the reliance on any single control method, particularly chemical fungicides, thereby decreasing the selection pressure that drives the evolution of resistant pathogen strains and preserving the effectiveness of important compounds like this compound for future use. agronomyjournals.comfrac.info

Broader Scientific Context and Future Research Trajectories

Chlozolinate as a Model Compound for Environmental Fate and Transport Studies of Agrochemicals

This compound, an obsolete dicarboximide fungicide, serves as a valuable compound for investigating the environmental fate and transport processes of agrochemicals unibas.itresearchgate.netherts.ac.uk. Its behavior in various environmental compartments, including water and compost, provides insights into degradation pathways and persistence. Studies have demonstrated that this compound undergoes photodegradation in aqueous solutions, with reported half-lives varying from approximately 6.44 to 34.66 hours depending on the presence of sensitizing substances like humic substances or acetone (B3395972) unibas.it. In compost, its degradation is notably rapid, with complete disappearance observed within twelve days, indicating limited persistence in such matrices researchgate.net. The identification of photoproducts suggests that residues may persist in aquatic ecosystems, underscoring the importance of understanding transformation products in environmental fate studies unibas.it.

The moderate aqueous solubility and low volatility of this compound influence its environmental distribution. Research indicates it is not typically persistent in soil and is not expected to leach into groundwater, although it exhibits a medium potential for particle-bound transport researchgate.net. Investigating this compound's environmental fate contributes to a broader understanding of how agrochemicals interact with the environment, including adsorption to soil, degradation by microbial or chemical means, and transport via runoff unibas.it. This knowledge is critical for the development and refinement of environmental fate models, which are essential for regulatory risk assessments of pesticides scispec.co.thepa.iegreenpolicyplatform.orgoecd.org. By studying compounds like this compound, researchers can enhance the accuracy of models that predict pesticide concentrations in different environmental compartments, thereby improving the management of environmental risks associated with agrochemical use oecd.org.

Data Table: Photodegradation Half-lives of this compound in Aqueous Solutions

| Condition | Half-life (t½) (hours) | Transformation (%) | Time (hours) | Reference |

| Deionized water | 34.66 | 89.5 | 25 | unibas.it |

| Deionized water + humic substances | 6.44 | - | - | unibas.it |

| Deionized water + acetone | 9.71 | - | - | unibas.it |

| Compost (total disappearance) | - | 100 | 12 days | researchgate.net |

Advancements in Analytical Techniques for Persistent Organic Pollutants and Their Relevance to this compound

The accurate detection and quantification of agrochemicals, including this compound, in environmental samples are crucial for assessing their fate and potential impact. Advancements in analytical techniques, particularly those used for Persistent Organic Pollutants (POPs), are highly relevant to the analysis of compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (GC-MS/MS, LC-MS/MS), are standard and highly sensitive methods for pesticide residue analysis unibas.itresearchgate.netscispec.co.thdergipark.org.trhpst.czeurl-pesticides.eunih.gov.

These techniques allow for the determination of this compound and its transformation products in complex matrices such as water and soil unibas.itresearchgate.net. The minimum detectable limit for this compound using some methods has been reported as low as 1 ng unibas.it. The development of multi-residue methods, such as those employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, significantly enhances sample throughput and efficiency for analyzing a wide range of pesticides, including this compound scispec.co.theurl-pesticides.eu. Furthermore, the application of selective detectors and advanced data processing software, like Deconvolution Reporting Software (DRS), improves the accuracy and speed of identifying hazardous chemicals in environmental samples silcotek.com. These analytical advancements are vital for monitoring legacy pesticides and understanding their environmental presence, aligning with broader efforts in POPs analysis lifesurfing.eu.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting Chlozolinate residues in environmental and biological samples, and how can researchers optimize these protocols?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for this compound detection. Key parameters include:

- Column : C18 reverse-phase column (5 µm particle size).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.

- Detection Limit : ≤0.01 ppm (validated per EPA guidelines).

Researchers should calibrate instruments using certified this compound standards (stored at 0–6°C to prevent degradation) and validate recovery rates via spiked samples . For optimization, compare extraction efficiencies of QuEChERS vs. solid-phase extraction (SPE) methods .

Q. How does this compound’s stability vary under different environmental conditions, and what experimental designs are recommended for studying its degradation kinetics?

- Methodological Answer : Design controlled experiments using PICOT framework:

- Population (P) : this compound in aqueous solutions (pH 5–9).

- Intervention (I) : Exposure to UV light (254 nm) or varying temperatures (25–40°C).

- Comparison (C) : Stability in dark vs. light conditions.

- Outcome (O) : Degradation half-life (t½) calculated via first-order kinetics.

- Time (T) : 0–30 days.

Use HPLC-MS to quantify residual concentrations and model degradation pathways using Arrhenius equations. Include controls with inert solvents to rule out matrix effects .

Q. What are the primary mechanisms of this compound’s antifungal activity, and how can in vitro assays be designed to isolate its target pathways?

- Methodological Answer : Conduct in vitro assays using fungal strains (e.g., Botrytis cinerea):

- Growth Inhibition : Measure minimum inhibitory concentration (MIC) in potato dextrose agar.

- Enzyme Activity : Assess inhibition of ergosterol biosynthesis via GC-MS analysis of sterol profiles.

- Membrane Permeability : Use propidium iodide staining and fluorescence microscopy.

Include positive controls (e.g., azole fungicides) and validate results with triplicate trials. Statistical analysis via ANOVA with post-hoc Tukey tests is recommended .

Advanced Research Questions

Q. How do synergistic interactions between this compound and other fungicides affect resistance evolution in fungal populations, and what statistical models can quantify these dynamics?

- Methodological Answer : Design a co-application study using:

- Fungal Strains : Wild-type vs. resistant mutants.

- Combination Ratios : Chou-Talalay method for synergy quantification (Combination Index <1 indicates synergy).

- Data Analysis : Fit dose-response curves using CompuSyn software.

Monitor resistance markers (e.g., CYP51 mutations) via whole-genome sequencing. Address data contradictions by repeating experiments under varied humidity and temperature conditions .

Q. What is the environmental fate of this compound in soil ecosystems, and how can multi-omics approaches elucidate its impact on microbial communities?

- Methodological Answer : Conduct microcosm experiments with soil samples:

- Metagenomics : 16S rRNA sequencing to assess bacterial diversity shifts.

- Metabolomics : LC-MS to identify this compound-derived metabolites.

- Statistical Framework : PERMANOVA for community structure analysis; redundancy analysis (RDA) for metabolite-environment correlations.

Compare results across soil types (sandy vs. clay) and organic matter content. Use PICOT to define temporal sampling intervals (e.g., 0, 7, 14, 21 days) .

Q. How can researchers resolve contradictions in published data on this compound’s endocrine-disrupting potential, and what methodological refinements are critical for reproducibility?

- Methodological Answer : Address discrepancies via:

- Systematic Review : PRISMA guidelines to evaluate in vivo/in vitro studies.

- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) values across species (e.g., zebrafish vs. rodents).

- Confounding Factors : Control for solvent carriers (e.g., DMSO) that may interact with this compound.

Propose standardized assay protocols (e.g., OECD Test Guideline 458) and open-data sharing to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.